molecular formula C18H23NO4S B2729492 1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097857-07-1

1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2729492
CAS No.: 2097857-07-1
M. Wt: 349.45
InChI Key: FOTGOBMUUOBYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Binding Properties and Sigma Receptor Ligands

The synthesis and evaluation of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], including compounds similar to 1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, have been reported. These compounds display significant binding properties to sigma(1) and sigma(2) receptors, with certain derivatives showing high affinity and selectivity for sigma(1) receptors. Compounds with a cyano group in the 3-position of the spirocycle demonstrate notable sigma(1) receptor affinity and selectivity, indicating their potential as sigma receptor ligands for further pharmacological exploration (Maier & Wünsch, 2002).

Antimicrobial Activity

A study on benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones revealed their stereoselective synthesis and significant antimicrobial activity. These compounds exhibit excellent growth inhibition against clinically isolated strains of human fungal pathogens and demonstrate potent activity against gram-positive bacteria. The findings suggest the potential of benzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz & Mekawey, 2009).

Metabolic Studies and Drug Development

Research into the oxidative metabolism of novel antidepressants and orexin receptor antagonists includes the study of similar compounds to this compound. These studies offer insights into the metabolic pathways involved in drug metabolism, highlighting the importance of such compounds in the development of new therapeutic agents. For instance, the metabolism of Lu AA21004, a novel antidepressant, was extensively studied, revealing its oxidation to various metabolites by specific cytochrome P450 enzymes. This information is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-13(2)12-24(21,22)15-7-5-9-19(11-15)18(20)17-10-14-6-3-4-8-16(14)23-17/h3-4,6,8,10,13,15H,5,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTGOBMUUOBYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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